molecular formula C19H21NO B11957888 N-Cyclohexylbenzanilide CAS No. 94593-61-0

N-Cyclohexylbenzanilide

Cat. No.: B11957888
CAS No.: 94593-61-0
M. Wt: 279.4 g/mol
InChI Key: BXTPUORHAAIVTI-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzamide (CAS 1759-68-8) is a benzamide derivative with a cyclohexyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₇NO, and it has a molecular weight of 203.285 g/mol . The compound’s structure consists of a benzamide backbone (a benzene ring linked to a carboxamide group) modified by a bulky cyclohexyl group, which introduces steric effects and influences solubility and reactivity. Key identifiers include ChemSpider ID 14892 and synonyms such as Hexamethylenebenzamide and N-Benzoylcyclohexylamine .

Properties

CAS No.

94593-61-0

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-cyclohexyl-N-phenylbenzamide

InChI

InChI=1S/C19H21NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

BXTPUORHAAIVTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexylbenzanilide can be synthesized through the condensation reaction between benzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to expedite the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylbenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzanilides depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexylbenzanilide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Cyclohexylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structural analogs of N-Cyclohexylbenzamide, highlighting differences in substituents and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
N-Cyclohexylbenzamide C₁₃H₁₇NO 203.285 Cyclohexyl group on N 1759-68-8
N-Hexylbenzamide C₁₃H₁₉NO 205.30 Linear hexyl chain on N 4773-75-5
N-Cyclohexyl-4-methoxybenzamide C₁₄H₁₉NO₂ 233.31 Methoxy (-OCH₃) at para position Not provided
N-Cyclohexyl-2-fluorobenzamide C₁₃H₁₆FNO 221.28 Fluoro (-F) at ortho position Not provided
N'-Cyclohexylidene-p-nitrobenzhydrazide C₁₃H₁₄N₄O₃ 274.28 Nitro (-NO₂) and hydrazide functional group 329-84-0

Analysis of Structural Differences and Implications

N-Hexylbenzamide (CAS 4773-75-5)
  • Structure : Replaces the cyclohexyl group with a linear hexyl chain.
  • Over 70 synthetic routes are documented for this compound, suggesting its utility as an intermediate in organic synthesis .
N-Cyclohexyl-4-methoxybenzamide
  • Structure : Adds a methoxy group at the para position of the benzene ring.
  • Impact : The electron-donating methoxy group increases electron density on the aromatic ring, which may enhance reactivity in electrophilic substitution reactions. This modification is common in pharmaceutical intermediates to modulate binding affinity .
N-Cyclohexyl-2-fluorobenzamide
  • Structure : Introduces a fluorine atom at the ortho position.
  • Impact : Fluorine’s electronegativity and small atomic radius can alter electronic properties and improve metabolic stability, a feature leveraged in drug design .
N'-Cyclohexylidene-p-nitrobenzhydrazide (CAS 329-84-0)
  • Structure : Incorporates a nitro group and hydrazide moiety.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, while the hydrazide functional group enables chelation or coordination with metals, making this compound relevant in coordination chemistry or as a precursor for heterocyclic synthesis .

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